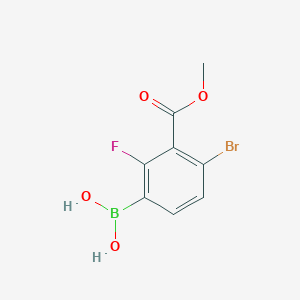

(4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid

Description

(4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a bromine atom at position 4, fluorine at position 2, and a methoxycarbonyl group at position 3 on the phenyl ring. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the methoxycarbonyl group, which enhances the Lewis acidity of the boronic acid moiety. Such properties make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aromatic systems, particularly in drug discovery pipelines .

Properties

IUPAC Name |

(4-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrFO4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWWXGSGSHHRCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)C(=O)OC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-fluoro-3-(methoxycarbonyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of (4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted aryl derivatives.

Scientific Research Applications

(4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. In the context of enzyme inhibition, boronic acids can interact with the active sites of enzymes, particularly serine proteases, by forming covalent adducts with the serine residue .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The methoxycarbonyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Key Insight : The methoxycarbonyl group in the target compound provides a balance of electron-withdrawing character and polarity, making it more reactive in cross-coupling reactions compared to CF₃ or CH₃ analogs .

Positional Isomerism

Positional isomers exhibit distinct reactivities and applications:

Key Insight : Bromine at position 4 in the target compound optimizes steric accessibility for coupling reactions compared to position 6 isomers .

Solubility and Pharmacological Potential

Solubility challenges are common in boronic acids, impacting biological activity:

Key Insight : The methoxycarbonyl group may improve solubility compared to hydrophobic substituents (e.g., CF₃), though empirical data is needed .

Biological Activity

(4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in anticancer research, antibacterial applications, and as a therapeutic agent in combination therapies.

The compound can be characterized by its molecular formula and its structure includes a boronic acid functional group, which is crucial for its biological activity. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity towards biological targets.

Anticancer Activity

Research indicates that boronic acids, including (4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid, play a significant role in cancer treatment. They act primarily as proteasome inhibitors, which are critical in the regulation of protein degradation pathways involved in cell cycle control.

- Mechanism of Action : The compound inhibits the proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells. For instance, studies have shown that similar boronic acids can halt cell cycle progression at the G2/M phase, effectively inhibiting tumor growth .

- Case Studies : In vitro studies have demonstrated that derivatives of boronic acids exhibit IC50 values in the nanomolar range against various cancer cell lines. For example, compounds structurally related to (4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid have shown IC50 values as low as 6 nM against specific cancer types .

Antibacterial Activity

Boronic acids are also recognized for their antibacterial properties. They can disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

- Mechanism : The boronic acid moiety interacts with serine residues in bacterial enzymes, inhibiting their function and leading to bacterial cell death .

- Research Findings : Studies have identified that certain boronic acids can inhibit biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa, which is crucial for treating infections in immunocompromised patients .

Pharmacokinetics

The pharmacokinetic profile of (4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid is essential for its therapeutic application. Research indicates that modifications to the boronic acid structure can enhance bioavailability and reduce first-pass metabolism, making it a viable candidate for oral administration .

Comparative Table of Boronic Acid Derivatives

| Compound Name | Biological Activity | IC50 (nM) | Application Area |

|---|---|---|---|

| Bortezomib | Proteasome inhibitor | 7.05 | Multiple myeloma |

| Ixazomib | Proteasome inhibitor | 5.0 | Multiple myeloma |

| Vaborbactam | β-lactamase inhibitor | 1.0 | Urinary tract infections |

| (4-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid | Anticancer / Antibacterial | <6 | Cancer therapy / Infection control |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.